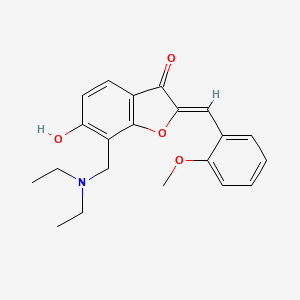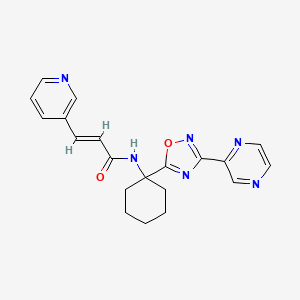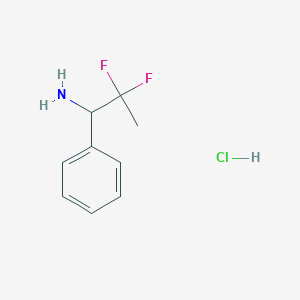
(3-((5-cloropiridin-2-il)oxi)piperidin-1-il)(3,5-dimetil-1H-pirazol-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone" is a complex organic molecule composed of various functional groups
Aplicaciones Científicas De Investigación
This compound has significant potential in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Medicine: : May act as a lead compound in drug discovery, particularly in targeting specific proteins or receptors.
Industry: : Used in the production of specialized chemicals or materials with unique properties.
Mecanismo De Acción
The specific effects of a compound depend on its structure and the way it interacts with its targets in the body. These targets could be proteins, enzymes, or other molecules that play a role in biological processes. The compound might inhibit or activate these targets, leading to changes in the biochemical pathways they are involved in. This can result in various cellular and molecular effects, which constitute the compound’s mechanism of action .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, can also affect its bioavailability and efficacy. Factors such as the compound’s chemical properties, the route of administration, and the patient’s physiological condition can influence these pharmacokinetic properties .
Environmental factors can also influence the action, efficacy, and stability of a compound. These can include factors such as temperature, pH, and the presence of other substances that can interact with the compound .
Análisis Bioquímico
Biochemical Properties
The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .
Cellular Effects
The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone may interact with serine/threonine-protein kinase, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Molecular Mechanism
The molecular mechanism of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone involves its amine group, which allows rapid conjugation with carboxyl linkers via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone have been observed to change over time. Dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Metabolic Pathways
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone is involved in metabolic pathways that stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone" involves multiple steps, starting with the formation of the pyrazolyl and pyrimidinyl moieties. One of the common synthetic routes includes the nucleophilic substitution reaction between 5-chloropyrimidine and piperidine, followed by the formation of the methanone linkage with the dimethylpyrazole.
Industrial Production Methods
Industrial production may utilize scalable synthetic routes that employ efficient catalytic processes and high-yield reaction conditions. Processes like continuous flow chemistry could optimize the production of this compound, ensuring consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine and pyrazole rings.
Reduction: : Reduction reactions could target the pyrimidine ring, modifying its electronic properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogenation over palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: : Potential formation of N-oxides.
Reduction: : Formation of reduced pyrimidine derivatives.
Substitution: : Introduction of diverse substituents at the pyrimidine ring.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Pyrimidin-2-yl)oxy)piperidine
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol
(5-Chloropyrimidin-2-yl)amine
Uniqueness
What sets "(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone" apart is its unique combination of functional groups, enabling a broad range of chemical reactions and biological activities. The presence of both the chloropyrimidine and dimethylpyrazole moieties allows for versatile chemical modifications and applications.
Propiedades
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-9-13(10(2)20-19-9)14(22)21-5-3-4-12(8-21)23-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQDFEMTQUDRAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)


![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)

![Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B2404673.png)
![[(4Z)-1-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]amino 2,4-dichlorobenzoate](/img/structure/B2404675.png)

![3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404679.png)
![(2E)-2-[(4-fluoroanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404680.png)
